N-Hydroxy-3-methoxybenzimidoylchloride
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Overview
Description
N-Hydroxy-3-methoxybenzimidoylchloride is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzimidazole, featuring a hydroxyl group and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-methoxybenzimidoylchloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium carbonate or potassium carbonate
Temperature: Room temperature to reflux conditions
Chlorinating Agent: Thionyl chloride or phosphorus trichloride
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-methoxybenzimidoylchloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Can be reduced to form amines or hydroxylamines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Corresponding substituted benzimidoyl derivatives.
Scientific Research Applications
N-Hydroxy-3-methoxybenzimidoylchloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Hydroxy-3-methoxybenzimidoylchloride involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidazole: Shares the benzimidazole core structure but lacks the methoxy group.
N-Hydroxy-3-methoxybenzamide: Similar structure but with an amide group instead of the imidoyl chloride group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
(1Z)-N-hydroxy-3-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3/b10-8- |
InChI Key |
DEXRYCNUFWKXHS-NTMALXAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=N/O)/Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C(=NO)Cl |
Origin of Product |
United States |
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